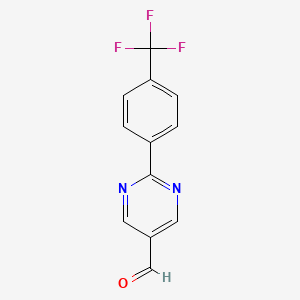

2-(4-Trifluoromethyl-phenyl)-pyrimidine-5-carbaldehyde

Description

2-(4-Trifluoromethyl-phenyl)-pyrimidine-5-carbaldehyde is a pyrimidine derivative characterized by a trifluoromethylphenyl substituent at the pyrimidine ring’s 2-position and a formyl (aldehyde) group at the 5-position. The trifluoromethyl group confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making this compound of interest in medicinal chemistry and materials science. Its planar pyrimidine core allows for π-π stacking interactions, while the electron-withdrawing trifluoromethyl group may influence electronic properties and reactivity.

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O/c13-12(14,15)10-3-1-9(2-4-10)11-16-5-8(7-18)6-17-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITKLQZOVQONBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethyl-phenyl)-pyrimidine-5-carbaldehyde typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and is known for its mild and functional group-tolerant conditions . The general procedure involves the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Suzuki–Miyaura coupling reaction, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. The choice of solvents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethyl-phenyl)-pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2-(4-Trifluoromethyl-phenyl)-pyrimidine-5-carboxylic acid.

Reduction: Formation of 2-(4-Trifluoromethyl-phenyl)-pyrimidine-5-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Intermediates

2-(4-Trifluoromethyl-phenyl)-pyrimidine-5-carbaldehyde serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of compounds with enhanced therapeutic profiles. For instance, it has been utilized in synthesizing pyrimidine derivatives that exhibit anti-inflammatory and anticancer activities .

Anticancer Activity

Research indicates that compounds derived from this compound exhibit promising anticancer properties. A study reported that certain trifluoromethyl pyrimidine derivatives demonstrated significant cytotoxic effects against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myelogenous leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/mL, although less potent than doxorubicin .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrimidine derivatives similar to this compound have shown the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. These derivatives have been reported to possess IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antifungal Activity

Recent studies have highlighted the antifungal potential of pyrimidine derivatives, including those based on this compound. These compounds have shown efficacy against various plant pathogens, making them candidates for agricultural fungicides. In vitro assays revealed that some derivatives exhibited high inhibition rates against fungi such as Botrytis cinerea, indicating their potential utility in crop protection .

Insecticidal Properties

Insecticidal activities have also been explored, with certain derivatives demonstrating moderate effectiveness against pests like Spodoptera frugiperda and Mythimna separata. These findings suggest that compounds derived from this compound could be developed into novel insecticides .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds based on this compound. Studies indicate that modifications at specific positions on the pyrimidine ring can significantly influence potency and selectivity against biological targets. For example, substituents at the para position of the phenyl ring can enhance or diminish activity depending on their electronic properties .

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethyl-phenyl)-pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, facilitating binding to target proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Core Heterocycle : The pyrimidine core in the target compound (vs. imidazole in CAS 640735-23-5 and 946707-17-1) offers distinct electronic properties. Pyrimidines are more electron-deficient, favoring interactions with biological targets like kinases .

- Substituent Effects :

- The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5–3.5 estimated) compared to fluorophenyl analogs (e.g., 4-(4-fluorophenyl)-6-isopropyl derivative in CAS 147118-37-4, logP ~1.8–2.2) .

- Methylsulfonamide in CAS 147118-37-4 enhances water solubility and hydrogen-bonding capacity, critical for oral bioavailability in APIs .

Pharmacological and Industrial Relevance

- Target Compound : The trifluoromethyl group’s metabolic resistance positions it as a candidate for CNS drugs or agrochemicals.

- CAS 147118-37-4 : As a Rosuvastatin intermediate, its sulfonamide group aids in statin’s HMG-CoA reductase inhibition .

- CAS 211245-64-6: The cyclopentylamino group may enhance target selectivity in kinase inhibitors, while methylthio improves membrane permeability .

Biological Activity

The compound 2-(4-Trifluoromethyl-phenyl)-pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by various research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities, including antimicrobial , anticancer , and antiviral properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can significantly influence its biological efficacy.

Antimicrobial Activity

Research indicates that this compound shows promising antimicrobial activity against various bacterial strains. In a study examining the effects of pyrimidine derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 µg/ml |

| Escherichia coli | 14 | 0.7 µg/ml |

| Pseudomonas aeruginosa | 12 | 1.0 µg/ml |

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. It has shown cytotoxic effects against several types of cancer cells, including prostate (PC3), leukemia (K562), and lung cancer (A549) cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest in the G1 phase, leading to reduced cell viability .

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC3 | 5 | Induction of apoptosis |

| K562 | 3 | G1 phase cell cycle arrest |

| A549 | 7 | Inhibition of proliferation |

Antiviral Activity

In addition to its antimicrobial and anticancer properties, this compound has also been evaluated for its antiviral activity. It has shown effectiveness against viruses such as Zika virus (ZIKV) and Dengue virus (DENV), with EC50 values indicating significant inhibition at low concentrations .

Table 3: Antiviral Efficacy

| Virus | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Zika Virus | 2.4 | >10 |

| Dengue Virus | 1.4 | >15 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, it may inhibit key enzymes involved in cell proliferation and viral replication. The presence of the trifluoromethyl group appears to enhance binding affinity to these targets, which is critical for its therapeutic effects.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

- Study on Anticancer Effects : A recent investigation reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of prostate cancer .

- Antimicrobial Testing : Another study highlighted its broad-spectrum antimicrobial activity, noting that it was particularly effective against multi-drug resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Trifluoromethyl-phenyl)-pyrimidine-5-carbaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer:

- Condensation Reactions: Start with pyrimidine-5-carbaldehyde derivatives and 4-trifluoromethylphenylboronic acid under Suzuki-Miyaura coupling conditions (palladium catalysts, base, and inert atmosphere). Optimize temperature (80–120°C) and stoichiometry to improve cross-coupling efficiency .

- Aldehyde Functionalization: Use Vilsmeier-Haack formylation on precursor pyrimidine derivatives (e.g., 5-bromo-2-(trifluoromethyl)pyrimidine) with DMF/POCl₃. Monitor reaction progress via TLC and adjust POCl₃ concentration to avoid over-oxidation .

- Yield Optimization: Employ Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example, dioxane/water mixtures (4:1) enhance solubility of aryl boronic acids .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer:

- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Retention time correlates with logP (1.31) .

- Spectroscopy:

- ¹H/¹³C NMR: Confirm aldehyde proton (δ 9.8–10.2 ppm) and trifluoromethyl group (δ 120–125 ppm in ¹³C) .

- FT-IR: Detect C=O stretch (~1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

- Mass Spectrometry: Compare experimental molecular ion ([M+H]⁺ = 177.10) with theoretical value .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.